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molecular formula C6H11BrO3 B1301937 (S)-Ethyl 4-bromo-3-hydroxybutanoate CAS No. 95537-36-3

(S)-Ethyl 4-bromo-3-hydroxybutanoate

Cat. No. B1301937
M. Wt: 211.05 g/mol
InChI Key: AIZRKZQHJNWBEI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485452B2

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-bromo-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 1 hour 40 minutes, ethyl (R)-4-bromo-3-hydroxybutyrate (99% e.e) was obtained at 88.3% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC(C)CC(OCC)=O.[Br:10][CH2:11][CH:12]([OH:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]>>[Br:10][CH2:11][C@H:12]([OH:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC(=O)OCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 1 hour 40 minutes
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
BrC[C@@H](CC(=O)OCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07485452B2

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-bromo-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 1 hour 40 minutes, ethyl (R)-4-bromo-3-hydroxybutyrate (99% e.e) was obtained at 88.3% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC(C)CC(OCC)=O.[Br:10][CH2:11][CH:12]([OH:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]>>[Br:10][CH2:11][C@H:12]([OH:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC(=O)OCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 1 hour 40 minutes
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
BrC[C@@H](CC(=O)OCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07485452B2

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-bromo-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 1 hour 40 minutes, ethyl (R)-4-bromo-3-hydroxybutyrate (99% e.e) was obtained at 88.3% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC(C)CC(OCC)=O.[Br:10][CH2:11][CH:12]([OH:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]>>[Br:10][CH2:11][C@H:12]([OH:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC(=O)OCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 1 hour 40 minutes
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
BrC[C@@H](CC(=O)OCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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